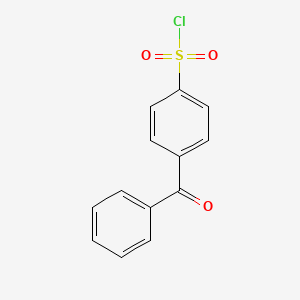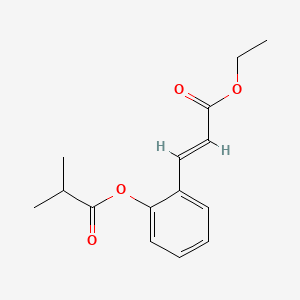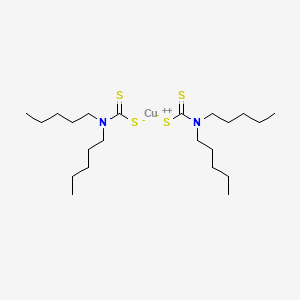
Carbonate thorium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonate thorium oxide is a compound that combines thorium, a naturally occurring radioactive element, with carbonate ions Thorium is found in small amounts in most rocks and soils, and it is more abundant than uranium
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonate thorium oxide can be synthesized through the precipitation of thorium ions with carbonate ions. One common method involves dissolving thorium nitrate in water and then adding a carbonate source, such as sodium carbonate, to precipitate thorium carbonate. The precipitate is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, thorium oxide is often produced from thorium-containing minerals such as monazite. The process involves several steps, including the extraction of thorium from the mineral, purification, and conversion to thorium oxide. The thorium oxide can then be reacted with a carbonate source to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Carbonate thorium oxide undergoes various chemical reactions, including:
Oxidation: Thorium can be oxidized to form thorium dioxide.
Reduction: Thorium dioxide can be reduced back to thorium metal under specific conditions.
Substitution: Carbonate ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Other anions such as sulfate or phosphate in aqueous solutions.
Major Products Formed:
Oxidation: Thorium dioxide (ThO₂).
Reduction: Thorium metal (Th).
Substitution: Thorium sulfate, thorium phosphate.
Scientific Research Applications
Carbonate thorium oxide has several scientific research applications:
Nuclear Energy: Thorium is considered a potential nuclear fuel due to its abundance and favorable nuclear properties.
Materials Science: The compound is used in the synthesis of advanced materials, including ceramics and catalysts.
Environmental Science: Thorium compounds are studied for their behavior in the environment, including their solubility and mobility in groundwater.
Mechanism of Action
The mechanism of action of carbonate thorium oxide involves the interaction of thorium ions with carbonate ions. In aqueous solutions, thorium ions can form complexes with carbonate ions, affecting their solubility and mobility. The compound’s behavior is influenced by factors such as pH, temperature, and the presence of other ions .
Comparison with Similar Compounds
Thorium Dioxide (ThO₂): A common thorium compound with high thermal stability and used in nuclear reactors.
Thorium Nitrate (Th(NO₃)₄): Used in the preparation of other thorium compounds.
Thorium Sulfate (Th(SO₄)₂): Another thorium compound with different chemical properties.
Uniqueness: Carbonate thorium oxide is unique due to its combination of thorium and carbonate ions, which gives it distinct chemical and physical properties. Its solubility and reactivity in aqueous solutions make it suitable for various applications in nuclear energy and environmental science .
Properties
CAS No. |
49741-19-7 |
|---|---|
Molecular Formula |
CH2O5Th |
Molecular Weight |
326.06 g/mol |
IUPAC Name |
carbonic acid;oxygen(2-);thorium(4+) |
InChI |
InChI=1S/CH2O3.2O.Th/c2-1(3)4;;;/h(H2,2,3,4);;;/q;2*-2;+4 |
InChI Key |
ZKQOALFHMHPOAD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.[O-2].[O-2].[Th+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


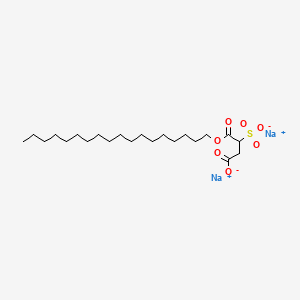
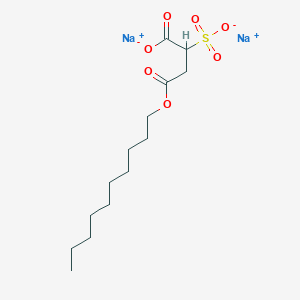
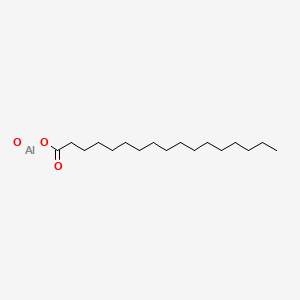
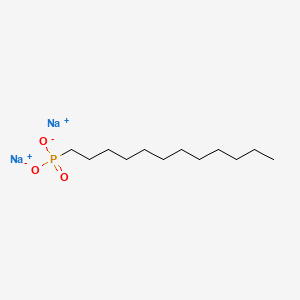
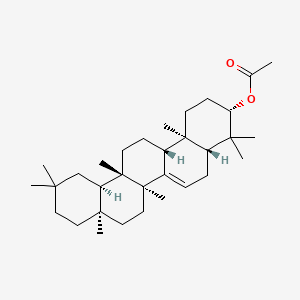
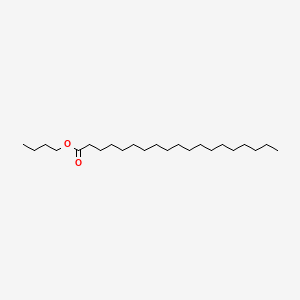
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
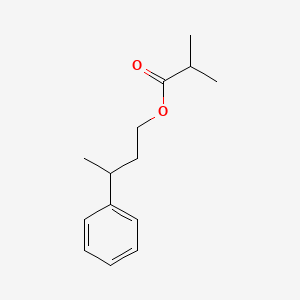
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
